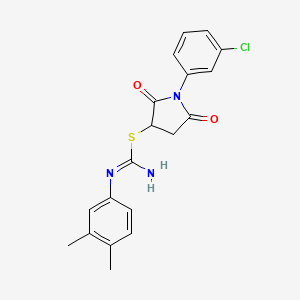![molecular formula C28H20N2O2S B11559941 O-[3-(naphthalen-1-ylcarbamoyl)phenyl] naphthalen-1-ylcarbamothioate](/img/structure/B11559941.png)
O-[3-(naphthalen-1-ylcarbamoyl)phenyl] naphthalen-1-ylcarbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Naphthalen-1-yl)-3-{[(naphthalen-1-yl)carbamothioyl]oxy}benzamide is an organic compound that features a benzamide core substituted with naphthalene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-3-{[(naphthalen-1-yl)carbamothioyl]oxy}benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with naphthalene-1-carbonyl chloride in the presence of a base such as triethylamine.
Introduction of the Carbamothioyl Group: The carbamothioyl group is introduced by reacting the benzamide intermediate with naphthalene-1-isothiocyanate under mild conditions.
Final Coupling: The final product is obtained by coupling the intermediate with naphthalene-1-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(Naphthalen-1-yl)-3-{[(naphthalen-1-yl)carbamothioyl]oxy}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalene groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Naphthoquinones and related oxidized derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
科学的研究の応用
N-(Naphthalen-1-yl)-3-{[(naphthalen-1-yl)carbamothioyl]oxy}benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in metal-catalyzed coupling reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用機序
The mechanism of action of N-(naphthalen-1-yl)-3-{[(naphthalen-1-yl)carbamothioyl]oxy}benzamide involves its interaction with specific molecular targets. For example, as a ligand, it can coordinate with metal ions to form stable complexes that facilitate catalytic reactions. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key residues, thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds
N-(Naphthalen-1-yl)-N’-alkyl oxalamides: These compounds are also used as ligands in metal-catalyzed reactions and share structural similarities with N-(naphthalen-1-yl)-3-{[(naphthalen-1-yl)carbamothioyl]oxy}benzamide
N-(Naphthalen-1-yl)picolinamide: Another compound with a naphthalene group, used in various chemical applications.
Uniqueness
N-(Naphthalen-1-yl)-3-{[(naphthalen-1-yl)carbamothioyl]oxy}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to act as a ligand in coordination chemistry and its potential biological activities set it apart from other similar compounds.
特性
分子式 |
C28H20N2O2S |
|---|---|
分子量 |
448.5 g/mol |
IUPAC名 |
O-[3-(naphthalen-1-ylcarbamoyl)phenyl] N-naphthalen-1-ylcarbamothioate |
InChI |
InChI=1S/C28H20N2O2S/c31-27(29-25-16-6-10-19-8-1-3-14-23(19)25)21-12-5-13-22(18-21)32-28(33)30-26-17-7-11-20-9-2-4-15-24(20)26/h1-18H,(H,29,31)(H,30,33) |
InChIキー |
JUGUFTVDBXKHLL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)OC(=S)NC4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1Z)-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11559862.png)
![17-(4-ethoxyphenyl)-1-{(E)-[(naphthalen-1-ylmethyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11559868.png)
![4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11559869.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11559872.png)
![N,N'-bis[2-(4-chlorophenyl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B11559875.png)
![4-{(Z)-[(4-{[(2E)-2-(4-{[(4-methoxyphenyl)carbonyl]oxy}-3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11559878.png)
![3-chloro-N-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-4-methylaniline](/img/structure/B11559882.png)
![4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate](/img/structure/B11559883.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B11559900.png)
![N'-[(E)-(3,5-Dibromo-4-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11559911.png)
![N'-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11559914.png)
![2-[(2E)-2-(3-chlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B11559920.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide](/img/structure/B11559924.png)

